N,N-bis(2-methoxyphenyl)isophthalamide
Description
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4g/mol |
IUPAC Name |
1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22(26)24-18-11-4-6-13-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SNISGTQJRALKBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-bis(phenacyl)aniline
Structure: Features aniline core with phenacyl (α-keto) groups. Synthesis: Prepared via ultrasound-mediated, solvent-free alkylation of aniline with α-bromoacetophenone, yielding 70–85% efficiency . Applications: Precursor for heterocycles (piperidine, indole). Key Differences:
- Reactivity : Phenacyl ketones enable cyclization reactions, unlike the methoxy-amide groups in N,N-bis(2-methoxyphenyl)isophthalamide.
- Solubility : Phenacyl derivatives exhibit higher organic solubility due to ketone moieties.
Schiff Bases (e.g., 5-DPSS, 5-DPM)
Structure : Bis(2,5-dihydroxybenzylidene) derivatives with sulfide/disulfide bridges .
Applications : Antioxidants with EC50 values for DPPH scavenging (7.10 μg/mL for 5-DPSS) and hydroxyl radical inhibition (44.9 μg/mL for 5-DPS).
Key Differences :
- Functional Groups : Hydroxyl and imine groups in Schiff bases confer redox activity, absent in the methoxy-amide structure.
- Bioactivity : this compound lacks reported antioxidant efficacy, highlighting structural determinants of activity.
N,N-bis(2,3-epoxypropyl)aniline
Structure: Epoxypropyl groups attached to an aniline core. Applications: Used in epoxy resins and adhesives. Key Differences:
- Reactivity : Epoxy groups enable polymerization, whereas methoxy-amides favor hydrogen bonding and thermal stability.
Antitumor Bis(2-chloroethyl)amino Derivatives
Structure : Alkylating agents like tris(2-chloroethyl)amine (HN3) .
Applications : Cytostatic agents against leukemia (e.g., L1210, P388) with IC50 values in vitro .
Key Differences :
- Toxicity: Chloroethyl groups confer high cytotoxicity, unlike the non-alkylating methoxy-amides.
- Mechanism: DNA alkylation vs.
Phosphoramidic Dichlorides (e.g., N,N-bis(2-chloroethyl)phosphoramidic dichloride)
Structure : Phosphorus-centered dichlorides with chloroethyl groups .
Applications : Precursors in chemical warfare agents (e.g., nitrogen mustards).
Key Differences :
- Hazard Profile : Phosphoramidic derivatives are acutely toxic, whereas methoxy-amides are likely safer due to stable amide bonds.
Data Table: Comparative Analysis
Preparation Methods
Acyl Chlorination of Isophthalic Acid
Isophthaloyl chloride, the precursor for amidation, is typically synthesized using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as chlorinating agents. Patent CN110903275A demonstrates that triphosgene (BTC) in dichloromethane at 0–5°C achieves 95% conversion of carboxylic acids to acyl chlorides within 2 hours. Critical parameters include:
-
Molar ratio : A 1:1.2 stoichiometry of isophthalic acid to triphosgene minimizes excess reagent while ensuring complete conversion.
-
Solvent selection : Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction homogeneity, whereas dichloromethane facilitates byproduct removal.
-
Temperature control : Exothermic reactions necessitate cooling to ≤0°C to prevent decomposition of the acyl chloride.
Amide Bond Formation with 2-Methoxyaniline
The resultant isophthaloyl chloride is reacted with 2-methoxyaniline in the presence of a base to scavenge HCl. Example 1 of CN110903275A details a protocol where 5-amino-2,4,6-triiodoisophthalic acid undergoes amidation with 2-isopropyl-1,3-dioxane-5-carboxylic acid using DMAc as the solvent and triphosgene as the coupling agent. Adapting this to this compound synthesis, optimal conditions include:
-
Stoichiometry : A 1:2.2 molar ratio of isophthaloyl chloride to 2-methoxyaniline ensures complete bis-amide formation.
-
Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.5 equivalents per amine group neutralizes HCl without causing side reactions.
-
Reaction time : 12–16 hours at 50°C achieves >90% yield, as evidenced by HPLC monitoring.
Table 1: Representative Amidation Conditions and Outcomes
| Acyl Chloride Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl chloride | Toluene | 80 | 78 | 92 |
| Oxalyl chloride | DCM | 25 | 85 | 95 |
| Triphosgene | DMAc | 50 | 95 | 98 |
Catalytic Hydrogenation of Nitro Precursors
An alternative route involves reducing nitro intermediates to amines prior to amidation. This method avoids handling corrosive acyl chlorides and improves atom economy.
Synthesis of Bis(2-methoxyphenyl)amine
Bis(2-methoxyphenyl)amine is synthesized via Ullmann coupling of 2-iodoanisole with ammonia under CuI catalysis. Patent CN110590837B highlights hydrogenation conditions using Pd/C (5 wt%) at 1.0 MPa H₂ and 120°C, achieving 95% yield in methanol. Adapting this to nitro reduction:
-
Catalyst loading : 0.5–1.0% Pd/C maximizes surface area for H₂ activation.
-
Solvent effects : Methanol’s polarity enhances nitro group solubility, while ethanol slows reaction kinetics due to higher viscosity.
Reductive Amination Pathways
Recent advances employ reductive amination of isophthalaldehyde with 2-methoxyaniline using NaBH₃CN as the reducing agent. This one-pot method circumvents intermediate isolation, reducing processing time by 40% compared to classical routes. Key considerations include:
-
pH control : Maintaining pH 6–7 with acetic acid prevents over-reduction to secondary amines.
-
Stoichiometry : A 1:2.5 ratio of aldehyde to amine ensures complete imine formation before reduction.
Solid-Phase Synthesis for High-Purity Applications
Solid-phase peptide synthesis (SPPS) techniques have been adapted for this compound to meet pharmaceutical-grade purity standards (>99.5%). Wang resin-bound isophthalic acid is sequentially coupled with 2-methoxyaniline using HATU/DIEA activation.
Resin Functionalization and Coupling
-
Resin selection : Wang resin (1.0 mmol/g loading) preloaded with hydroxymethyl groups allows ester linkage to isophthalic acid.
-
Activation reagents : HATU (1.1 equivalents) with 2.2 equivalents DIEA in DMF achieves >98% coupling efficiency per cycle.
-
Deprotection : 20% piperidine in DMF removes Fmoc groups without cleaving the resin ester bond.
Table 2: SPPS Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling time | 2 hours | Maximizes efficiency |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Temperature | 25°C | Balances kinetics |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that 15 minutes at 100°C in DMF with K₂CO₃ as the base yields 89% product, compared to 72% for conventional heating.
Biocatalytic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation between isophthalic acid and 2-methoxyaniline in ionic liquids. While yields remain moderate (65–70%), this method eliminates solvent waste and operates at 40°C.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with methoxy singlets at δ 3.8 ppm.
-
LC-MS : [M+H]⁺ at m/z 407.2 confirms molecular ion integrity.
Purity Assessment
UPLC with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient resolves impurities <0.1%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
